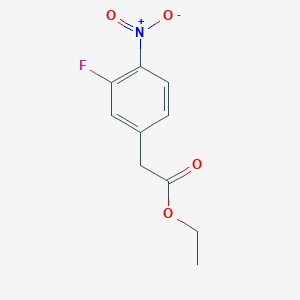

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

Description

BenchChem offers high-quality Ethyl 2-(3-fluoro-4-nitrophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-fluoro-4-nitrophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-fluoro-4-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO4/c1-2-16-10(13)6-7-3-4-9(12(14)15)8(11)5-7/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKVAUOQFVWSKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate (CAS 441713-85-5): A Comprehensive Technical Guide on Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of halogenated aromatic building blocks is a cornerstone of rational drug design. Ethyl 2-(3-fluoro-4-nitrophenyl)acetate (CAS: 441713-85-5) is a highly versatile synthetic intermediate[1]. Characterized by its unique 3-fluoro-4-nitro substitution pattern on a phenylacetic acid scaffold, this compound serves as a critical precursor for the synthesis of complex active pharmaceutical ingredients (APIs), including fluorinated indoles, oxindoles, and substituted phenylaminopyrimidines.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural advantages, and experimental workflows associated with this compound, specifically tailored for researchers and process chemists developing targeted kinase inhibitors[2][3].

Physicochemical Properties & Molecular Characterization

Understanding the baseline properties of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate is essential for optimizing downstream reactions such as reductions, hydrolyses, or cross-couplings. The ethyl ester masking group provides enhanced lipophilicity compared to the free acid, facilitating easier handling during liquid-liquid extractions and preventing premature decarboxylation during harsh synthetic steps.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | Ethyl 2-(3-fluoro-4-nitrophenyl)acetate |

| CAS Registry Number | 441713-85-5[1] |

| Molecular Formula | C₁₀H₁₀FNO₄ |

| Molecular Weight | 227.19 g/mol [1] |

| Purity (Commercial Standard) | ≥ 95%[1][4] |

| Physical State | Solid / Crystalline Powder (Typical) |

| InChI Key | ZCKVAUOQFVWSKN-UHFFFAOYSA-N[1] |

| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in H₂O |

Note: Boiling point and exact density metrics are highly dependent on the specific polymorphic form and ambient pressure, and are typically determined empirically per batch.

The Causality of Structural Design: Why 3-Fluoro-4-Nitro?

The selection of this specific building block in medicinal chemistry is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements and synthetic logic[5][6]:

-

The Fluorine Effect (Position 3): Fluorine is the second most utilized heteroatom in drug design[7]. Its small atomic radius (1.47 Å) and high electronegativity make it an ideal bioisostere for hydrogen[8]. Placed ortho to the nitro group, the fluorine atom exerts a strong inductive electron-withdrawing effect. Once the nitro group is reduced to an amine, the adjacent fluorine lowers the pKa of the resulting aniline, which can dramatically improve the membrane permeability and metabolic stability of the final drug by blocking cytochrome P450-mediated oxidation[6].

-

The Nitro Group (Position 4): The nitro group acts as a robust, "masked" amine. It remains inert during various upstream alkylations or cross-coupling reactions. At the desired late stage, it can be cleanly reduced to an aniline, triggering spontaneous or acid-catalyzed intramolecular cyclization to form rigid bicyclic scaffolds like oxindoles[9].

-

The Ethyl Ester: Why not use the free acid? The free phenylacetic acid is highly polar. Esterification improves solubility in organic solvents and prevents the carboxylic acid from interfering with transition-metal catalysts. The ethyl ester is specifically chosen over the methyl ester in many industrial workflows because it is slightly more lipophilic, aiding in phase separations, and is less volatile, reducing mass loss during vacuum concentration.

Experimental Workflows and Self-Validating Protocols

The most critical transformation of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate is the reduction of the nitro group to an amine, followed by cyclization. Below is a field-proven, self-validating protocol for this workflow.

Protocol: Catalytic Hydrogenation to Ethyl 2-(4-amino-3-fluorophenyl)acetate

Causality of Reagent Choice: Palladium on Carbon (Pd/C) with hydrogen gas is selected over dissolving metal reductions (e.g., Iron/HCl) to avoid the generation of heavy metal waste and to prevent unwanted hydrolytic cleavage of the ethyl ester[10][11].

Step-by-Step Methodology:

-

Preparation: Dissolve Ethyl 2-(3-fluoro-4-nitrophenyl)acetate (1.0 eq) in anhydrous ethanol (0.2 M concentration) within a high-pressure reactor.

-

Catalyst Addition: Purge the vessel with Argon. Carefully add 10 wt% Pd/C (0.05 eq Pd). Safety Note: Dry Pd/C is pyrophoric; always add under an inert atmosphere or use water-wet catalyst.[11]

-

Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize the reactor to 30 psi with H₂ and stir vigorously at 25°C for 4–6 hours.

-

Self-Validating Reaction Monitoring (HPLC-UV):

-

Mechanism of Validation: Take a 50 µL aliquot, filter through a syringe filter, and inject into an HPLC. The starting nitroaromatic compound exhibits a strong UV absorbance at ~270 nm. As the reaction proceeds, this peak must completely disappear, replaced by a more polar peak (shorter retention time on a C18 column) corresponding to the aniline. If a bridged azo or azoxy intermediate is detected, it indicates incomplete reduction due to insufficient H₂ mass transfer[11].

-

-

Workup: Once validated, filter the reaction mixture through a pad of Celite to remove the Pd/C. Wash the filter cake with excess ethanol.

-

Concentration: Evaporate the filtrate under reduced pressure to yield the crude amine, which is typically >95% pure and ready for immediate cyclization.

NMR Structural Validation: To confirm the integrity of the product, conduct ¹H NMR (CDCl₃). The ethyl group provides an internal self-validating standard: look for a distinct quartet at ~4.1 ppm (2H) and a triplet at ~1.2 ppm (3H). The aromatic region will display complex splitting due to the spin-½ fluorine atom coupling with the adjacent aromatic protons, confirming that defluorination did not occur during hydrogenation.

Applications in Drug Development: Kinase Inhibitors

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate is prominently featured in the patent literature for the development of targeted therapeutics.

-

Boehringer Ingelheim (US2011/59954 A1): Utilizes this scaffold to synthesize substituted oxindoles and pyrimidines acting as kinase inhibitors[2][12].

-

Bayer Healthcare AG (WO2005/108397): Employs the compound in the synthesis of substituted phenylaminopyrimidines, which are critical in cardiovascular and oncology indications (e.g., Rho kinase inhibition)[3][13].

The synthetic journey from the raw ester to a complex API is visualized below.

Caption: Synthetic workflow from CAS 441713-85-5 to fluorinated oxindole kinase inhibitors.

Mechanism of Action: Downstream APIs

Once synthesized, the fluorinated oxindoles derived from CAS 441713-85-5 act as potent competitive inhibitors at the ATP-binding site of various Receptor Tyrosine Kinases (RTKs), such as FLT3. By blocking these receptors, the downstream PI3K/AKT and RAS/MAPK proliferation pathways are starved of phosphorylation signals, ultimately inducing apoptosis in malignant cells[14].

Caption: Mechanism of action for oxindole-derived kinase inhibitors blocking proliferation pathways.

References

- Cymit Química S.L. "ETHYL 2-(3-FLUORO-4-NITROPHENYL)ACETATE | CymitQuimica". Cymitquimica.com.

- AK Scientific, Inc. "Ethyl 2-(3-fluoro-4-nitrophenyl)acetate 441713-85-5". Aksci.com.

- Boehringer Ingelheim International GmbH. "Patent US2011/59954 A1: Kinase Inhibitors". Guidechem.com.

- Bayer Healthcare AG. "Patent WO2005/108397: Substituted Phenylaminopyrimidines". Bidepharm.com.

- "Fluorine in Medicinal Chemistry: In Perspective to COVID-19". National Institutes of Health (PMC).

- "Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C". National Institutes of Health (PMC).

- ACS GCI Pharmaceutical Roundtable Reagent Guides. "Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation". Acsgcipr.org.

Sources

- 1. ETHYL 2-(3-FLUORO-4-NITROPHENYL)ACETATE | CymitQuimica [cymitquimica.com]

- 2. 页面加载中... [china.guidechem.com]

- 3. CAS:337529-74-5, 2-氟-4-硝基苯乙酸甲酯-毕得医药 [bidepharm.com]

- 4. aksci.com [aksci.com]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorine in Medicinal Chemistry: In Perspective to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]

- 12. 6-Hydroxypyrimidine-4-carboxylic acid CAS#: 6299-87-2 [amp.chemicalbook.com]

- 13. EP2234486A1 - Benzimidazoles et analogues comme inhibiteurs de la rho-kinase - Google Patents [patents.google.com]

- 14. WO2011050245A1 - Bicyclic heteroaryls as kinase inhibitors - Google Patents [patents.google.com]

Synthesis Pathways for Ethyl 2-(3-fluoro-4-nitrophenyl)acetate: A Technical Whitepaper

Executive Summary

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate is a highly valued fluorinated aromatic building block used extensively in the development of active pharmaceutical ingredients (APIs), including modified vancomycin binding pockets and flurbiprofen analogs[1]. Synthesizing this molecule presents a classic regioselectivity challenge: installing an acetic ester side chain, a fluorine atom, and a nitro group in a specific 1,3,4-arrangement. This whitepaper evaluates two distinct synthetic pathways—the highly scalable SNAr-Krapcho sequence and the rapid direct nitration route—detailing the mechanistic causality, self-validating protocols, and quantitative metrics for each.

Retrosynthetic Strategy & Mechanistic Rationale

The 1,3,4-substitution pattern of the target molecule dictates two primary retrosynthetic disconnections:

-

C–C Bond Formation (SNAr): Disconnecting the acetate side chain leads to 2,4-difluoronitrobenzene. The strategic use of a malonate nucleophile allows for regioselective displacement of the para-fluorine, followed by decarboxylation.

-

C–N Bond Formation (Nitration): Disconnecting the nitro group leads to ethyl 3-fluorophenylacetate. This relies on the synergistic electrophilic directing effects of the fluorine and alkyl groups.

Pathway 1: The SNAr-Krapcho Sequence (Industrial Standard)

This two-step sequence is the preferred route for large-scale synthesis due to its exceptional regiocontrol and avoidance of hazardous nitration conditions[2].

Causality & Logic

Regioselectivity of SNAr: In 2,4-difluoronitrobenzene, the strongly electron-withdrawing nitro group activates both the ortho (C2) and para (C4) fluorine atoms toward nucleophilic attack. However, the bulky diethyl malonate enolate experiences severe steric repulsion from the adjacent nitro group at the C2 position. Consequently, nucleophilic attack is directed almost exclusively to the less hindered C4 position, yielding the 3-fluoro-4-nitrophenyl architecture[2].

The Krapcho Advantage: Traditional ester hydrolysis followed by decarboxylation requires harsh basic or acidic conditions, which risk hydrolyzing the remaining ester or causing side reactions with the activated fluoro-nitro system. The Krapcho decarboxylation circumvents this by using neutral salts (LiCl) in wet DMSO[3]. The chloride ion acts as a nucleophile to attack the ethyl group of one ester via an

Workflow of the SNAr-Krapcho synthesis route for the target ester.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

-

Reagents: 2,4-difluoronitrobenzene (1.0 eq), diethyl malonate (1.1 eq), anhydrous

(2.0 eq), DMF (solvent). -

Procedure:

-

Suspend

in DMF and add diethyl malonate. Stir at room temperature for 30 minutes to generate the enolate. -

Add 2,4-difluoronitrobenzene dropwise. Elevate the temperature to 80 °C.

-

In-Process Control (IPC): Monitor by HPLC or TLC (Hexane/EtOAc 4:1). The reaction is self-validating when the distinct yellow color of the nitroarene starting material shifts and the SM peak is consumed (typically 6-8 hours).

-

-

Workup: Cool to room temperature and quench with ice water to dissolve the inorganic salts. Extract with EtOAc. Wash the organic layer extensively with brine to remove residual DMF. Dry over

and concentrate to yield diethyl 2-(3-fluoro-4-nitrophenyl)malonate.

Protocol 2: Krapcho Decarboxylation

-

Reagents: Diethyl 2-(3-fluoro-4-nitrophenyl)malonate (1.0 eq), LiCl (2.0 eq),

(2.0 eq), DMSO (solvent). -

Procedure:

-

Dissolve the diester in DMSO. Add LiCl and water.

-

Heat the mixture to 130-150 °C. Evolution of gas (

and ethyl chloride) will be observed. -

IPC: Monitor by LC-MS. The process is complete when the diester mass (

) is fully replaced by the monoester mass (

-

-

Workup: Cool to room temperature. Dilute heavily with water and extract with MTBE. Wash the organic phase 3x with water to ensure complete removal of DMSO. Concentrate to afford Ethyl 2-(3-fluoro-4-nitrophenyl)acetate.

Pathway 2: Direct Nitration (Discovery Route)

For rapid access to the scaffold in a medicinal chemistry setting, direct nitration of ethyl 3-fluorophenylacetate can be employed, though it requires chromatographic separation.

Causality & Logic

In ethyl 3-fluorophenylacetate, the aromatic ring is substituted by a fluorine atom (an ortho/para directing, deactivating group) and an acetate-bearing alkyl chain (an ortho/para directing, weakly activating group). Electrophilic attack by the nitronium ion (

-

C4 Attack: Para to the alkyl group and ortho to the fluorine.

-

C6 Attack: Ortho to the alkyl group and para to the fluorine.

The C4 position is favored as the major product due to the lower steric profile of the fluorine atom compared to the bulkier ethyl acetate side chain.

Regioselectivity distribution in the direct nitration pathway.

Protocol 3: Electrophilic Aromatic Substitution

-

Reagents: Ethyl 3-fluorophenylacetate (1.0 eq), concentrated

(solvent), fuming -

Procedure:

-

Dissolve the starting material in concentrated

and cool to 0 °C. -

Add fuming

dropwise to maintain the internal temperature below 5 °C. -

IPC: Stir for 2 hours at 0 °C. Monitor by GC-MS to confirm the disappearance of the starting material and the formation of the two isomeric products.

-

-

Workup: Pour the highly acidic mixture over crushed ice (self-validating quench to prevent over-nitration). Extract with DCM. Wash the organic layer with saturated

until gas evolution ceases and the aqueous layer reaches pH ~7. -

Purification: Subject the crude mixture to silica gel column chromatography (Hexane/EtOAc gradient) to isolate the major C4-nitro isomer from the minor C6-nitro isomer.

Quantitative Data & Route Comparison

The following table summarizes the key metrics for both synthetic pathways, allowing researchers to select the optimal route based on scale and purity requirements.

| Metric | Pathway 1: SNAr-Krapcho Route | Pathway 2: Direct Nitration Route |

| Overall Yield | 65–75% (Over 2 steps) | 30–45% (After chromatographic separation) |

| Regiopurity | >98% (Highly selective for C4) | ~65:35 mixture of C4:C6 isomers |

| Scalability | Excellent (Industrial standard) | Poor (Requires intensive chromatography) |

| Key Reagents | 2,4-Difluoronitrobenzene, Diethyl malonate, LiCl | Ethyl 3-fluorophenylacetate, |

| Safety Profile | Thermal hazards at 150 °C (DMSO) | Exothermic nitration, strong acid handling |

References

- "Process For Preparation Of Flurbiprofen" (US P

- "Krapcho Decarboxylation".

- "2-(3-Fluoro-4-nitrophenyl)acetic acid". Advanced ChemBlocks.

- "1,2,4-Trifluoro-5-nitrobenzene | 2105-61-5". Benchchem.

Sources

Physical and chemical properties of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

Executive Summary

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate (CAS: 441713-85-5) is a high-value bifunctional intermediate extensively utilized in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and oxazolidinone antibiotics. Its structural core combines a phenylacetic ester moiety (versatile for chain elongation or cyclization) with a 3-fluoro-4-nitro substitution pattern .

This specific substitution pattern is not arbitrary; it serves as a "molecular handle" for two distinct strategic pathways:

-

Retention of Fluorine: The fluorine atom modulates metabolic stability (blocking P450 oxidation sites) and adjusts the pKa of the resulting aniline after nitro reduction.

-

Nucleophilic Functionalization: The nitro group activates the ortho-fluorine, enabling controlled Nucleophilic Aromatic Substitution (

) to introduce complex amines prior to reduction.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and reactivity profiles, designed to support researchers in optimizing yield and purity.

Molecular Identity & Physicochemical Profile

Understanding the physical constants is prerequisite for process scaling. Note that while often handled as a solution, the pure compound exists as a low-melting solid or viscous oil depending on purity and ambient temperature.

Table 1: Chemical Identity & Physical Constants

| Property | Value / Description |

| IUPAC Name | Ethyl 2-(3-fluoro-4-nitrophenyl)acetate |

| CAS Number | 441713-85-5 |

| Molecular Formula | |

| Molecular Weight | 227.19 g/mol |

| Physical State | Pale yellow crystalline solid or viscous oil (highly dependent on purity) |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol, DMSO; Insoluble in Water |

| LogP (Predicted) | ~2.6 (Lipophilic, cell-permeable) |

| Boiling Point | >250°C (Predicted); Decomposes before boiling at atm pressure |

| Key Functional Groups | Ester (labile to hydrolysis), Nitro (reducible), Aryl Fluoride (activated) |

SMILES: CCOC(=O)CC1=CC(F)=C(N(=O)=O)C=C1 InChI Key: ZCKVAUOQFVWSKN-UHFFFAOYSA-N

Synthetic Pathways & Manufacturing

Two primary routes exist for the synthesis of this compound. Method A (Esterification) is preferred for high-purity applications (GMP), while Method B (Nitration) is a cost-effective industrial route requiring rigorous isomer separation.

Method A: Direct Esterification (Recommended)

This protocol minimizes regiochemical ambiguity by starting with the purified acid.

-

Precursor: (3-Fluoro-4-nitrophenyl)acetic acid.

-

Reagents: Ethanol (solvent/reactant), Thionyl Chloride (

) or -

Mechanism: Fischer Esterification.

Method B: Nitration of Ethyl (3-fluorophenyl)acetate

-

Precursor: Ethyl (3-fluorophenyl)acetate.

-

Reagents:

. -

Challenge: The 3-fluoro group directs ortho/para, and the alkyl group directs ortho/para. This leads to a mixture of the 4-nitro (desired), 2-nitro, and 6-nitro isomers, necessitating high-performance liquid chromatography (HPLC) or fractional crystallization for purification.

Visualization: Synthetic Logic

Figure 1: Comparison of Synthetic Routes. Method A is superior for research due to regiochemical certainty.

Chemical Reactivity & Transformations[5]

The utility of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate lies in its divergent reactivity . The researcher must choose the order of operations carefully to avoid unwanted side reactions.

A. The "Fluorine Trap" ( Susceptibility)

The fluorine atom at position 3 is ortho to the strongly electron-withdrawing nitro group at position 4. This activates the fluorine toward nucleophilic aromatic substitution (

-

Implication: If the reaction medium contains strong nucleophiles (primary amines, alkoxides, thiols) before the nitro group is reduced, the fluorine will be displaced.

-

Strategic Use: This can be exploited to synthesize 3-amino-4-nitro derivatives.

-

Precaution: To retain the fluorine, avoid basic nucleophiles; use non-nucleophilic bases (e.g., DIPEA) if necessary.

B. Nitro Reduction

The most common transformation is the reduction of the nitro group to an aniline (

-

Standard Protocol:

(1 atm) + 10% Pd/C in Ethanol/EtOAc. -

Chemoselective Protocol: Iron (

) powder +

Visualization: Divergent Reactivity

Figure 2: Reactivity Profile. The path to the aniline (green) preserves the fluorine, while nucleophilic attack (red) displaces it.

Experimental Protocols

Protocol 1: Synthesis via Esterification (Method A)

This protocol assumes the use of (3-Fluoro-4-nitrophenyl)acetic acid.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

drying tube. -

Charge: Add 10.0 g (50 mmol) of (3-Fluoro-4-nitrophenyl)acetic acid and 100 mL of anhydrous Ethanol.

-

Activation: Cool to 0°C in an ice bath. Dropwise add 4.0 mL (55 mmol) of Thionyl Chloride (

) over 15 minutes. Caution: Gas evolution ( -

Reaction: Remove ice bath and heat to reflux (approx. 78°C) for 3–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Concentrate under reduced pressure to remove Ethanol. Dissolve residue in EtOAc (100 mL), wash with Sat.

(2 x 50 mL) to remove unreacted acid, then Brine. -

Isolation: Dry over

, filter, and concentrate. The product typically solidifies upon standing or cooling.

Protocol 2: Nitro Reduction (Preserving Fluorine)

-

Charge: Dissolve 1.0 eq of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate in Ethanol.

-

Catalyst: Add 10 wt% of 10% Pd/C.

-

Hydrogenation: Stir under a balloon of

gas at Room Temperature for 4–12 hours. -

Validation: Monitor by LC-MS for the disappearance of the Nitro peak (M+) and appearance of the Aniline peak (M-30+2 = M-28? No,

, mass loss of 30). -

Filtration: Filter through a Celite pad to remove Pd/C.

Handling, Stability & Safety

-

Storage: Store in a cool (2–8°C), dry place under an inert atmosphere (Argon/Nitrogen). Protect from light.[1]

-

Stability: Stable under standard conditions.[2] Avoid prolonged exposure to moisture (ester hydrolysis).

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Nitro Aromatics: potentially toxic if ingested; precursors to anilines which may be allergenic.

-

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (Nitrogen oxides emission).

References

-

PubChem. Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate (Analogous Data). National Library of Medicine. Available at: [Link]

Sources

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate structural analysis and confirmation

An in-depth technical guide on the structural elucidation and analytical profiling of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate, designed for researchers and drug development professionals.

Introduction: The Strategic Value of Fluorinated Nitroaromatics

The incorporation of fluorine into aromatic systems is a cornerstone of modern molecular design, highly prized for its ability to enhance metabolic stability, modulate lipophilicity, and alter binding affinities to biological targets[1]. When paired with a strongly electron-withdrawing nitro group, the resulting fluorinated nitroaromatic system becomes a highly versatile synthetic building block[2].

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate (CAS: 441713-85-5) exemplifies this strategic combination[3]. The nitro group strongly deactivates the aromatic ring while simultaneously activating the ortho and para positions for nucleophilic aromatic substitution (SNAr)[1][4]. In this molecule, the fluorine atom serves as an excellent leaving group for SNAr reactions, while the nitro group can later be reduced to an aniline derivative for further functionalization. Additionally, the ethyl acetate moiety provides a highly reactive handle for aliphatic chain extensions or ester hydrolysis, making this compound an invaluable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling

Quantitative baseline data for Ethyl 2-(3-fluoro-4-nitrophenyl)acetate is summarized below to establish a foundation for analytical characterization.

| Property | Value |

| Chemical Name | Ethyl 2-(3-fluoro-4-nitrophenyl)acetate |

| CAS Registry Number | 441713-85-5 |

| Molecular Formula | C10H10FNO4 |

| Molecular Weight | 227.19 g/mol |

| InChI Key | ZCKVAUOQFVWSKN-UHFFFAOYSA-N |

| Target Purity (Commercial) | ≥ 95% |

(Data sourced from commercial reference standards[3])

Multinuclear NMR Spectroscopy: The 19F-Centred Approach

The structural confirmation of fluorinated compounds is uniquely facilitated by 19F NMR spectroscopy. Because the 19F nucleus has a 100% natural isotopic abundance and a high gyromagnetic ratio, it acts as a highly sensitive "spectroscopic spy" within the molecule[5].

Causality Insight: The fluorine chemical shift is exquisitely sensitive to its local electronic environment, spanning a potential range of over 500 ppm[6][7]. In Ethyl 2-(3-fluoro-4-nitrophenyl)acetate, the strong electron-withdrawing effect of the adjacent nitro group deshields the fluorine atom, resulting in a distinct chemical shift.

Furthermore, 19F introduces complex spin-spin coupling (

To simplify the interpretation of 13C and 1H spectra, modern analytical workflows employ HFX dual-tune probes that allow simultaneous 1H observation with 19F decoupling (or vice versa)[6]. Removing the

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups. The spectrum is dominated by three primary features:

-

Nitro Group (NO₂): Aromatic nitro compounds exhibit two highly characteristic stretching vibrations due to the symmetric and asymmetric modes of the N-O bonds. The asymmetric stretch (

) typically appears in the 1550–1475 cm⁻¹ region, while the symmetric stretch ( -

Ester Carbonyl (C=O): The ethyl acetate moiety produces a strong, sharp stretching band around 1735 cm⁻¹.

-

Carbon-Fluorine Bond (C-F): The C-F stretch manifests as a strong absorption in the 1400–1000 cm⁻¹ "fingerprint" region[4].

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) coupled with Time-of-Flight (TOF) mass spectrometry confirms the exact mass. The protonated molecular ion

Caption: Comprehensive analytical workflow for the structural elucidation of fluorinated nitroaromatics.

Caption: Proposed ESI-MS fragmentation pathway for Ethyl 2-(3-fluoro-4-nitrophenyl)acetate.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are established for the structural analysis of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate.

Protocol 1: 19F-Decoupled Multinuclear NMR Acquisition

Objective: Acquire high-resolution 1H, 13C, and 19F NMR spectra while mitigating complex heteronuclear

-

Sample Preparation: Dissolve 15 mg of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Probe Tuning: Insert the sample into an NMR spectrometer equipped with a dedicated HFX probe. Magnetically tune the probe to balance the relative efficiencies of 19F and 1H[6].

-

19F Acquisition: Acquire the 1D 19F spectrum first to determine the exact resonance frequency of the fluorine atom. Calibrate the transmitter offset to this frequency.

-

13C{1H, 19F} Acquisition: Set up a 1D 13C experiment. Enable continuous wave (CW) or adiabatic decoupling on both the 1H and 19F channels.

-

Causality Insight: Decoupling 19F removes the large

and

-

-

Data Processing: Apply a 1.0 Hz exponential line broadening function, Fourier transform, and phase correct. Reference the 13C spectrum to the CDCl₃ triplet at 77.16 ppm.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Analysis

Objective: Identify characteristic vibrational modes of the nitro, fluoro, and ester functional groups.

-

Background Collection: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to dry completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) against ambient air.

-

Sample Application: Deposit 1-2 mg of the neat compound directly onto the center of the ATR crystal.

-

Compression: Lower the ATR pressure anvil until the clutch clicks.

-

Causality Insight: Intimate contact between the solid sample and the high-refractive-index crystal is strictly required. This ensures the infrared evanescent wave penetrates the sample sufficiently, maximizing the signal-to-noise ratio of the resulting spectrum.

-

-

Acquisition: Scan the sample from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

-

Validation: Verify the presence of the

band at ~1520 cm⁻¹ and the

Conclusion

The structural confirmation of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate requires a multi-faceted analytical approach. By leveraging 19F-centred NMR techniques, analysts can exploit the unique properties of the fluorine atom to map the carbon skeleton unambiguously. When combined with the functional group validation of FT-IR and the exact mass confirmation of HRMS, these self-validating protocols ensure the highest degree of confidence in the structural integrity of this critical pharmaceutical building block.

References

Sources

- 1. 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | 87014-29-7 | Benchchem [benchchem.com]

- 2. 1-Nitro-3-(trifluoromethoxy)benzene | 2995-45-1 | Benchchem [benchchem.com]

- 3. ETHYL 2-(3-FLUORO-4-NITROPHENYL)ACETATE | CymitQuimica [cymitquimica.com]

- 4. 1,2,4,5-Tetrafluoro-3-nitrobenzene | 6257-03-0 | Benchchem [benchchem.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 7. biophysics.org [biophysics.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Profiling of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate: A Comprehensive Guide to NMR, IR, and MS Data Interpretation

Executive Summary

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate (CAS: 441713-85-5) is a highly functionalized aromatic ester frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of both a strongly electron-withdrawing nitro group and an electronegative fluorine atom on the benzene ring creates a complex electronic environment. This whitepaper provides an in-depth, mechanistic analysis of its spectroscopic signatures (NMR, FTIR, and EI-MS), detailing the causality behind the observed data and providing self-validating experimental protocols for analytical scientists.

Structural Dynamics and Spectroscopic Causality

The spectroscopic behavior of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate is dictated by the competing inductive and resonance effects of its substituents. The nitro group at the C-4 position exerts a profound deshielding effect on adjacent protons via resonance, a phenomenon well-documented in standard spectrometric literature[1]. Conversely, the fluorine atom at C-3 introduces intense scalar coupling (

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectral Interpretation

In the

The

Quantitative Data Tables

Table 1: Predicted

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|

| H-5 | 8.08 | dd | 8.6, 7.8 | 1H | Aromatic CH (ortho to NO

Table 2: Predicted

Protocol: High-Resolution NMR Acquisition

Causality & Validation: CDCl

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl

(99.98% D) containing 0.03% v/v Tetramethylsilane (TMS). -

Tube Preparation: Transfer the solution to a 5 mm precision NMR tube, ensuring a solvent depth of exactly 4.0 cm to optimize magnetic field shimming and prevent vortexing artifacts.

-

Instrument Tuning: Insert into a 400 MHz NMR spectrometer. Tune and match the probe specifically for

H, -

Shimming and Locking: Lock onto the deuterium signal of CDCl

to prevent field drift. Perform automated gradient shimming until the TMS line width at half-height ( -

Acquisition:

- H NMR: 16 scans, 30° pulse angle, 2.0 s relaxation delay.

-

C NMR: 1024 scans, 45° pulse angle, 2.0 s relaxation delay, utilizing

Fourier-Transform Infrared (FTIR) Spectroscopy

Vibrational Analysis

The IR spectrum is characterized by intense stretching frequencies corresponding to the ester and nitro functional groups. The C-F stretching vibration typically manifests as a strong absorption band near 1250 cm⁻¹, consistent with reference spectra for fluoronitrobenzene derivatives[3].

Table 3: Primary ATR-FTIR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 1735 | Strong | Ester C=O stretch |

| 1610, 1590 | Medium | Aromatic C=C stretch |

| 1530 | Strong | Asymmetric NO

Protocol: ATR-FTIR Spectroscopic Analysis

Causality & Validation: Traditional KBr pellets are hygroscopic; absorbed atmospheric moisture creates a broad O-H stretch (~3400 cm⁻¹) and a water bending mode (~1640 cm⁻¹) that can artificially obscure the critical aromatic C=C stretches. Attenuated Total Reflectance (ATR) allows for neat analysis, bypassing moisture interference.

-

Background Collection: Clean the diamond ATR crystal with HPLC-grade isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to self-validate the optical path and subtract atmospheric CO

. -

Sample Application: Apply 2–3 mg of the neat compound directly onto the ATR crystal, ensuring complete coverage of the active sensor area.

-

Pressure Application: Lower the pressure anvil until the force gauge indicates optimal contact, preventing signal attenuation caused by air gaps.

-

Acquisition & Processing: Record the spectrum from 4000 to 400 cm⁻¹. Apply standard ATR correction algorithms to account for penetration depth variations at longer wavelengths.

Electron Ionization Mass Spectrometry (EI-MS)

Fragmentation Pathway

Under standard 70 eV electron ionization, the molecular ion (M

Figure 1: EI-MS fragmentation pathway of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate.

Protocol: GC-MS (Electron Ionization) Analysis

Causality & Validation: The 70 eV electron beam provides a standardized excess of energy (~6700 kJ/mol), ensuring reproducible fragmentation that can be reliably matched against spectral libraries. Tuning with PFTBA self-validates the mass axis accuracy prior to every run.

-

Sample Preparation: Dilute the compound to 10 µg/mL in GC-grade ethyl acetate.

-

Instrument Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to optimize lens voltages and calibrate the mass axis at m/z 69, 219, and 502.

-

Injection: Inject 1 µL of the sample in split mode (1:50) at an inlet temperature of 250 °C to ensure rapid, uniform volatilization.

-

Chromatographic Separation: Utilize a 30 m DB-5MS capillary column. Program the oven: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

-

Ionization and Detection: Operate the EI source at 70 eV and 230 °C. Scan the quadrupole mass analyzer continuously from m/z 50 to 400.

References

-

Review of Spectrometric Identification of Organic Compounds, 8th Edition Journal of Chemical Education - ACS Publications URL:[Link][1]

-

Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents Molecules (MDPI) URL:[Link][2]

-

3-Fluoro-4-nitrophenol | CID 520948 PubChem - National Center for Biotechnology Information (NIH) URL:[Link][3]

Sources

An In-depth Technical Guide to the Biological Activity of Fluorinated Nitrophenylacetate Derivatives

Foreword: The Strategic Convergence of Fluorine and Nitro-Aromatic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic functionalization of molecular scaffolds is paramount to achieving desired therapeutic outcomes. This guide delves into the synthesis, biological evaluation, and mechanistic underpinnings of a particularly promising class of molecules: fluorinated nitrophenylacetate derivatives . The rationale for the molecular architecture of these compounds is rooted in established pharmacological principles. The incorporation of fluorine into drug candidates is a well-validated strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets[1][2][3]. Its high electronegativity and small van der Waals radius allow it to modulate the electronic properties of a molecule without introducing significant steric hindrance[1][4].

Concurrently, the nitrophenyl group is a versatile pharmacophore. The nitro moiety is a strong electron-withdrawing group that can participate in crucial electronic interactions with biological targets[5]. Furthermore, under the hypoxic conditions often found in tumor microenvironments or within microbial cells, the nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamine intermediates. These species can induce oxidative stress and covalently modify critical biomolecules like DNA, leading to cell death[6].

The phenylacetate core provides a flexible linker and has its own history of biological relevance, with related structures showing anti-proliferative effects on various cancer cell lines[7]. By combining these three components—the metabolic modulator (fluorine), the bio-activatable warhead (nitro group), and the structural scaffold (phenylacetate)—we can generate derivatives with significant potential as anticancer and antimicrobial agents. This guide provides a technical framework for researchers, scientists, and drug development professionals to explore this chemical space, from synthesis to mechanistic validation.

Part 1: Synthesis of Fluorinated Nitrophenylacetate Derivatives

The synthesis of these target molecules requires a controlled, multi-step approach. The following protocol outlines a representative synthesis for Ethyl 2-(4-fluoro-3-nitrophenyl)acetate , a foundational derivative in this class. The causality behind this specific pathway is the need to introduce the nitro group regioselectively, ortho to the fluorine atom, which directs the nitration, and to protect the carboxylic acid as an ester to prevent unwanted side reactions.

Experimental Protocol: Synthesis of Ethyl 2-(4-fluoro-3-nitrophenyl)acetate

Objective: To synthesize Ethyl 2-(4-fluoro-3-nitrophenyl)acetate from (4-fluorophenyl)acetic acid.

Materials:

-

(4-fluorophenyl)acetic acid

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator, magnetic stirrer, ice bath, standard glassware

Step-by-Step Methodology:

Step 1: Esterification of (4-fluorophenyl)acetic acid

-

To a round-bottom flask charged with (4-fluorophenyl)acetic acid (1.0 eq), add an excess of absolute ethanol (5-10 eq).

-

Cool the mixture in an ice bath to 0°C.

-

Slowly add thionyl chloride (1.2 eq) dropwise while stirring. This choice of reagent is for a clean conversion to the ethyl ester with volatile byproducts (SO₂ and HCl).[8]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Remove the excess ethanol and thionyl chloride under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude ethyl 2-(4-fluorophenyl)acetate, which can be used in the next step without further purification.

Step 2: Nitration of Ethyl 2-(4-fluorophenyl)acetate

-

In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.5 eq) to chilled concentrated sulfuric acid (3.0 eq) at 0°C. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for aromatic nitration.

-

Cool the solution of ethyl 2-(4-fluorophenyl)acetate (1.0 eq) from Step 1 in concentrated sulfuric acid (2.0 eq) to -5°C in an ice-salt bath.

-

Add the prepared nitrating mixture dropwise to the solution of the ester, maintaining the internal temperature below 0°C. Careful temperature control is critical to prevent over-nitration and side reactions.[9]

-

Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the product with dichloromethane (3x).

-

Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution, until the washings are neutral.

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, Ethyl 2-(4-fluoro-3-nitrophenyl)acetate. Characterization is typically performed using ¹H NMR, ¹³C NMR, and HR-MS.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of a fluorinated nitrophenylacetate derivative.

Part 2: Anticancer Activity Evaluation

Derivatives of this class are hypothesized to exert anticancer effects through multiple mechanisms, primarily by inducing cytotoxicity and programmed cell death (apoptosis), and potentially by interfering with critical cellular machinery like the microtubule network.

A. Cytotoxicity and Cell Viability Screening (MTT Assay)

The first step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cancer cell viability. The MTT assay is a robust, colorimetric method for this purpose. Its trustworthiness lies in its direct measurement of metabolic activity; only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a selected cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma).

Materials:

-

Cancer cell line of choice

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[12]

-

Solubilization buffer: DMSO or 10% SDS in 0.01 M HCl[12]

-

Sterile 96-well flat-bottom plates, multichannel pipette, humidified incubator (37°C, 5% CO₂), microplate reader.

Step-by-Step Methodology:

-

Cell Seeding: Harvest cancer cells during their exponential growth phase. Perform a cell count and seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the stock solution. Typical final concentrations might range from 0.01 µM to 100 µM.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "untreated" wells (medium only) as a negative control and "vehicle" wells (medium with the highest concentration of DMSO used) to control for solvent toxicity.

-

Incubate the plate for 48 or 72 hours.

-

MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well.[12]

-

Incubate for 4 hours at 37°C, protected from light. During this time, formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 150 µL of DMSO to each well and place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan.[12]

-

Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

B. Mechanism of Action: Apoptosis Induction (Caspase-3/7 Activity)

A primary mechanism by which cytotoxic agents kill cancer cells is the induction of apoptosis. A key event in this pathway is the activation of executioner caspases, such as caspase-3 and caspase-7. We can quantify this activation using a luminogenic or fluorogenic assay. The self-validating nature of this assay comes from the specificity of the caspase enzyme for its recognition sequence (DEVD) present in the substrate.

Objective: To determine if the test compound induces apoptosis by measuring the activity of caspase-3 and caspase-7.

Materials:

-

Caspase-Glo® 3/7 Assay Kit (contains lyophilized Caspase-Glo® 3/7 Reagent and buffer)

-

White-walled 96-well plates suitable for luminescence

-

Cells and test compound as prepared for the MTT assay

-

Luminometer

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed cells (e.g., 10,000 cells/well) in a white-walled 96-well plate and treat with the test compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 24 hours). Include untreated controls.

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.

-

Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[14]

-

Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.

-

Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light. This single reagent addition lyses the cells, releases caspases, and initiates the cleavage of the DEVD substrate, which in turn generates a luminescent signal via luciferase.[14]

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Express the results as a fold-change in luminescence relative to the untreated control. A significant increase indicates caspase-3/7 activation and apoptosis induction.

C. Mechanism of Action: Microtubule Dynamics (Tubulin Polymerization Assay)

Many successful anticancer drugs, such as paclitaxel and vinca alkaloids, function by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis. Given the structural similarities of some phenylacetate derivatives to known tubulin inhibitors, this is a plausible mechanism. An in vitro tubulin polymerization assay directly tests this hypothesis. The assay's principle is that as purified tubulin polymerizes into microtubules, the solution becomes more turbid, which can be measured by an increase in light absorbance at 340 nm.[15]

Objective: To determine if the test compound inhibits or enhances the polymerization of purified tubulin.

Materials:

-

Tubulin Polymerization Assay Kit (containing >99% pure tubulin, GTP, and general tubulin buffer)

-

Test compound, a known inhibitor (e.g., Nocodazole), and a known stabilizer (e.g., Paclitaxel)

-

UV-transparent 96-well plates

-

Temperature-controlled microplate reader (37°C)

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute lyophilized tubulin on ice with ice-cold General Tubulin Buffer containing GTP to a final concentration of 3-4 mg/mL. Keep on ice at all times to prevent premature polymerization.[16]

-

Plate Setup: Pre-warm the 96-well plate and the microplate reader to 37°C.

-

Pipette 10 µL of the test compound dilutions (and controls) into the wells.

-

Initiate Polymerization: To initiate the reaction, add 100 µL of the ice-cold tubulin solution to each well using a multichannel pipette. Mix quickly but gently.[16]

-

Data Acquisition: Immediately place the plate in the 37°C reader and begin recording the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot absorbance versus time for each condition. An inhibitor of polymerization will decrease the rate (Vmax) and extent (Amax) of the sigmoidal curve, while a stabilizer will often increase both.[15] Calculate the IC₅₀ value by plotting the inhibition of Vmax or Amax against the log of the compound concentration.

Anticancer Mechanism Visualization

Caption: Hypothesized anticancer mechanism involving tubulin disruption and apoptosis.

Part 3: Antimicrobial Activity Evaluation

The nitroaromatic core of these derivatives suggests potential as antimicrobial agents, particularly against bacteria and fungi. The mechanism is often linked to the enzymatic reduction of the nitro group, which generates cytotoxic reactive nitrogen species.[6] The standard method to quantify antimicrobial efficacy is to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum (~5 x 10⁵ CFU/mL)

-

Incubator (37°C for bacteria, 35°C for fungi)

Step-by-Step Methodology:

-

Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate, discarding the final 50 µL from the last column. This creates a gradient of compound concentrations.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well. This brings the final volume to 100 µL and dilutes the compound and inoculum to their final concentrations.

-

Include a positive control well (inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate for 18-24 hours (for bacteria) or 24-48 hours (for fungi) at the appropriate temperature.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[17]

Part 4: Data Presentation

Quantitative data from biological assays should be summarized for clear comparison. The following table provides a representative example of how data for a series of fluorinated nitrophenylacetate derivatives might be presented.

Note: The following data is illustrative and based on structurally related 2-(4-Fluorophenyl)-N-phenylacetamide derivatives reported in the literature to demonstrate format and expected outcomes. Compounds with a nitro moiety (2a-2c in the source) showed higher cytotoxicity.[7]

Table 1: Representative Biological Activity of Phenylacetate Derivatives

| Compound ID | R¹ (Position on Nitro-Phenyl Ring) | R² (Position on Nitro-Phenyl Ring) | IC₅₀ vs. PC-3 (µM)[7] | IC₅₀ vs. MCF-7 (µM)[7] | MIC vs. S. aureus (µg/mL) |

| FNPA-1 | 2-NO₂ | H | 95 | >100 | 64 |

| FNPA-2 | 3-NO₂ | H | 52 | >100 | 32 |

| FNPA-3 | 4-NO₂ | H | 80 | 100 | 32 |

| FNPA-4 | 2-F | 4-NO₂ | TBD | TBD | TBD |

| Imatinib | Reference Drug | Reference Drug | 40 | 98 | N/A |

| Vancomycin | Reference Drug | Reference Drug | N/A | N/A | 2 |

| TBD: To Be Determined; N/A: Not Applicable |

Part 5: Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and biological evaluation of fluorinated nitrophenylacetate derivatives. The strategic combination of a fluorine atom and a nitro group on a phenylacetate scaffold presents a compelling avenue for the development of novel therapeutic agents. The provided protocols for synthesis, cytotoxicity testing, apoptosis induction, tubulin polymerization inhibition, and antimicrobial screening represent a validated workflow for advancing candidate molecules.

Future research should focus on expanding the structure-activity relationship (SAR) by synthesizing a broader library of derivatives with varied substitution patterns on the aromatic rings. Investigating the precise mechanisms of action, including the identification of specific protein targets and the role of nitro-reductase enzymes in different microbial species, will be critical for optimizing lead compounds and advancing them toward preclinical development.

References

-

MDPI. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available from: [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available from: [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Available from: [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Available from: [Link]

- Google Patents. (n.d.). CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.

-

PMC (PubMed Central). (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Available from: [Link]

-

PMC (PubMed Central). (2012). Semisynthetic ursolic acid fluorolactone derivatives inhibit growth with induction of p21(waf1) and induce apoptosis with upregulation of NOXA and downregulation of c-FLIP in cancer cells. Available from: [Link]

-

PMC (PubMed Central). (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Available from: [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

-

Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Available from: [Link]

-

Research and Reviews. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Available from: [Link]

-

Bentham Science Publishers. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Available from: [Link]

-

Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. Available from: [Link]

-

MDPI. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Available from: [Link]

-

PMC (PubMed Central). (2021). Enzymatic synthesis of fluorinated compounds. Available from: [Link]

-

PMC (PubMed Central). (n.d.). Antimicrobial activity of α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene from caesalpinia bonducella (L.) Flem. Available from: [Link]

-

MDPI. (2024). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Available from: [Link]

- Google Patents. (n.d.). EP0116886B1 - Process for the preparation of fluorinated nitroalkanes.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Protocol for detection of caspases using immunofluorescence | Abcam [abcam.com]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ethyl 2-(4-fluoro-3-nitrophenyl)acetate synthesis - chemicalbook [chemicalbook.com]

- 9. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google Patents [patents.google.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchhub.com [researchhub.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. cytoskeleton.com [cytoskeleton.com]

- 17. Antimicrobial activity of α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene from caesalpinia bonducella (L.) Flem - PMC [pmc.ncbi.nlm.nih.gov]

Initial Safety and Handling Guidelines for Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

Technical Guide | Version 1.0

Part 1: Executive Summary & Compound Identity

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate (CAS: 441713-85-5) is a specialized fluorinated nitroaromatic intermediate primarily utilized in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors and antibacterial agents. Its structure features an ethyl ester moiety and a phenyl ring substituted with a nitro group and a fluorine atom.[1][2]

This guide addresses the specific handling requirements dictated by two critical chemical features:

-

The Nitro Group: Introduces thermal instability risks and potential for energetic decomposition.

-

The Fluorine Substituent: Modulates lipophilicity and reactivity but requires distinction from highly toxic fluoroacetic acid derivatives.

Critical Safety Alert: Identity Verification

WARNING: Do not confuse this compound with Ethyl Fluoroacetate (CAS 459-72-3).

-

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate: Irritant, potentially harmful.[3] Fluorine is bound to the aromatic ring.[1]

-

Ethyl Fluoroacetate: Fatal metabolic poison. Fluorine is on the alpha-carbon.

-

Action: Verify CAS 441713-85-5 and structure before handling.

Part 2: Physicochemical Profile & Hazard Identification[4][5]

Technical Specifications

| Property | Specification | Note |

| CAS Number | 441713-85-5 | Unique Identifier |

| Molecular Formula | C₁₀H₁₀FNO₄ | |

| Molecular Weight | 227.19 g/mol | |

| Physical State | Solid (Crystalline powder) | Low melting point solid or oil depending on purity |

| Solubility | DMSO, Methanol, Ethyl Acetate | Low water solubility |

| Flash Point | >110°C (Predicted) | Combustible, not highly flammable |

Hazard Classification (GHS)

Based on Structure-Activity Relationships (SAR) of analogous nitro-phenyl esters:

-

Signal Word: WARNING

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H335: May cause respiratory irritation.[4]

-

Reactive Hazard: Nitro-aromatics possess high decomposition energy. Avoid heating >150°C without DSC (Differential Scanning Calorimetry) validation.

Part 3: Storage & Stability Protocols[1][4]

Environmental Control[7][8]

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Reasoning: Esters are prone to hydrolysis; the electron-withdrawing nitro group on the ring increases the electrophilicity of the carbonyl carbon, making it slightly more susceptible to moisture-induced hydrolysis than standard phenyl acetates.

-

-

Atmosphere: Store under Argon or Nitrogen .

-

Reasoning: Prevents oxidation and moisture ingress.

-

-

Light: Protect from light.[1] Nitro compounds can undergo photochemical degradation.

Shelf-Life

-

Solid State: 24 months under inert gas at 4°C.

-

Solution: Unstable. Prepare fresh. Do not store in protic solvents (methanol/ethanol) for extended periods to avoid transesterification.

Part 4: Handling & Engineering Controls

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Respiratory | N95 (Dust) or Half-mask with OV/P100 | Prevent inhalation of fines; nitro compounds can cause methemoglobinemia upon chronic exposure. |

| Dermal | Double Nitrile Gloves (0.11mm min) | Nitroaromatics permeate rubber. Double gloving provides a "breakthrough" buffer. |

| Ocular | Chemical Safety Goggles | Standard safety glasses are insufficient for powders that can sublime or disperse. |

| Body | Lab Coat (Tyvek sleeves recommended) | Prevent accumulation on street clothes. |

Engineering Controls: The Containment Workflow

All weighing and transfer operations must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.

Figure 1: Safe Handling Workflow. Note the use of anti-static measures during weighing, as organic powders can accumulate static charge, posing an ignition risk in the presence of flammable solvents.

Part 5: Emergency Response & Waste Disposal[8]

Spill Response Decision Tree

In the event of a spill, immediate containment is necessary to prevent environmental contamination and personnel exposure.

Figure 2: Spill Response Protocol. Note: Sawdust is avoided for nitro compounds due to potential combustibility with oxidizers.

Fire Fighting

-

Hazard: Thermal decomposition releases Nitrogen Oxides (NOx), Hydrogen Fluoride (HF), and Carbon Monoxide.

-

Contraindication: Do not use high-pressure water jets that may disperse the powder.

Waste Disposal[4][7][9]

-

Stream: Halogenated Organic Waste.

-

Segregation: Keep separate from strong bases (NaOH, KOH) to prevent exothermic hydrolysis and potential runaway decomposition.

-

Labeling: Must explicitly state "Contains Organic Fluorine" to prevent damage to standard incinerators not equipped with scrubbers.

Part 6: Scientific Rationale (E-E-A-T)

The Nitro-Fluorine Interaction

The presence of the nitro group at the para position (relative to the acetate chain, or ortho to the fluorine depending on exact isomer synthesis) activates the ring.

-

Safety Implication: The fluorine atom is activated for Nucleophilic Aromatic Substitution (SₙAr). Accidental contact with strong nucleophiles (amines, thiols) can lead to rapid, exothermic displacement of the fluorine, releasing fluoride ions and generating heat.

-

Protocol: Always add nucleophiles slowly to the solution of this compound at controlled temperatures (0°C recommended initially).

Thermal Runaway Potential

Nitro compounds carry a risk of self-accelerating decomposition.

-

DSC Data (Estimated): Onset of decomposition for similar nitro-phenylacetates is typically >200°C. However, in the presence of bases or metals, this can lower significantly.

-

Rule: Never distill this compound to dryness at temperatures exceeding 100°C.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 234567: Ethyl 2-(3-fluoro-4-nitrophenyl)acetate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Nitrobenzene derivatives hazard classification. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate in Common Laboratory Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of a chemical entity is a cornerstone property that dictates its journey from a laboratory curiosity to a viable therapeutic agent. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is a critical determinant of a drug candidate's success.[1][2] Poor solubility can lead to diminished bioavailability, challenging formulation development, and ultimately, the failure of a promising compound.[1] This guide provides an in-depth technical exploration of the solubility of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. By understanding its behavior in a range of common laboratory solvents, researchers can optimize reaction conditions, purification strategies, and formulation approaches.

Physicochemical Characterization of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

A molecule's solubility is intrinsically linked to its structural and electronic properties. Ethyl 2-(3-fluoro-4-nitrophenyl)acetate possesses a combination of functional groups that contribute to its overall polarity and potential for intermolecular interactions.

Molecular Structure:

Caption: Intermolecular interactions influencing the solubility of the solute.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate. The outlined experimental protocol for the shake-flask method offers a robust and reliable approach for generating high-quality solubility data. The analysis of the compound's physicochemical properties in conjunction with the principles of intermolecular forces allows for a rational interpretation of its solubility profile. For researchers in drug development and process chemistry, this knowledge is paramount for making informed decisions that can accelerate the progression of new chemical entities from the laboratory to clinical applications.

References

-

AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

-

Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities. [Link]

-

LibreTexts. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

-

NJIT. Solubility and Intermolecular Forces. [Link]

-

ResearchGate. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]

-

Wikipedia. Solvent. [Link]

Sources

A Strategic Blueprint for Innovation: Unlocking the Research Potential of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

Executive Summary

In the landscape of modern chemical synthesis, the strategic value of a building block is measured by its versatility, reactivity, and the efficiency with which it can be transformed into diverse and high-value molecular architectures. Ethyl 2-(3-fluoro-4-nitrophenyl)acetate emerges as a compound of significant interest, positioned at the intersection of several key reactive functionalities. The presence of an activated aromatic ring, a readily transformable nitro group, a directing fluorine atom, and a versatile ethyl acetate moiety makes this molecule a powerhouse for synthetic innovation. This guide provides an in-depth exploration of the core properties, synthesis, and, most importantly, the potential research applications of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate. It is designed for researchers, scientists, and drug development professionals seeking to leverage this potent intermediate in the creation of novel pharmaceuticals, agrochemicals, and advanced materials.

Molecular Profile and Strategic Importance

Understanding the intrinsic properties of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate is fundamental to unlocking its synthetic potential. The unique arrangement of its functional groups dictates its reactivity and provides multiple handles for chemical modification.

Physicochemical and Spectroscopic Data

The key properties of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate are summarized below. These values are critical for planning reactions, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀FNO₄ | [1] |

| Molecular Weight | 227.19 g/mol | [1][2] |

| CAS Number | 441713-85-5 | [2] |

| Appearance | Expected to be a solid | - |

| Purity | Typically >95% | [2][3] |

| InChI Key | ZCKVAUOQFVWSKN-UHFFFAOYSA-N | [2][3] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired upon synthesis or purchase to confirm identity and purity. Expected ¹H NMR signals would include characteristic aromatic protons with splitting patterns influenced by the fluorine and nitro substituents, a methylene singlet or doublet, and the ethyl ester pattern (a quartet and a triplet).

The Strategic Role of Each Functional Group

The true power of this molecule lies in the synergistic interplay of its functional groups:

-

The Nitro Group (-NO₂): This strong electron-withdrawing group is the primary activator of the aromatic ring. It renders the positions ortho and para to it susceptible to nucleophilic aromatic substitution. More importantly, it is a versatile precursor to an amino group (-NH₂) via reduction. This transformation is a cornerstone of many synthetic strategies, opening the door to a vast array of subsequent reactions, including amide bond formation, diazotization, and the construction of nitrogen-containing heterocycles.

-

The Fluorine Atom (-F): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, further influencing the reactivity of the aromatic ring.[4] Its small size allows it to often act as a bioisostere for a hydrogen atom, potentially improving metabolic stability and binding affinity of a final drug candidate without adding significant steric bulk.[4] The presence of fluorine can significantly enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes.[4]

-

The Ethyl Acetate Moiety (-CH₂CO₂Et): This group provides two key reactive sites. The α-protons on the methylene group are acidic and can be deprotonated to form an enolate, allowing for alkylation or condensation reactions to build complexity. The ester itself can be hydrolyzed to the corresponding carboxylic acid, saponified, or converted to an amide, offering another axis for diversification.

Synthesis and Derivatization Workflow

While several synthetic routes may be plausible, a common approach to phenylacetic acid derivatives involves the substitution of a benzylic halide or the reaction of an aryl halide with a malonate followed by decarboxylation. A particularly relevant method for a related compound, ethyl 2-(3-fluoro-4-nitrophenyl)propionate, is detailed in patent literature, which can be adapted for the synthesis of the title compound.[5][6]

Illustrative Synthetic Workflow

The following diagram outlines a logical workflow for the synthesis and subsequent derivatization of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate, highlighting its role as a central intermediate.

Caption: Synthesis and key derivatization pathways for Ethyl 2-(3-fluoro-4-nitrophenyl)acetate.

Detailed Protocol: Synthesis via Malonic Ester and Decarboxylation

This protocol is adapted from established procedures for similar compounds and represents a robust method for laboratory-scale synthesis.[5][6]

Step 1: Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate

-

To a vigorously stirred solution of 2,4-difluoronitrobenzene (1 eq) and diethyl malonate (1.05 eq) in anhydrous dimethylformamide (DMF), add powdered sodium hydroxide (1.05 eq) portion-wise at room temperature.

-

Maintain the reaction temperature between 25-30°C using an ice bath for the first hour.

-

Continue stirring at room temperature for an additional 3-4 hours until TLC analysis indicates consumption of the starting material.

-

Quench the reaction by pouring the mixture into water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude diethyl 2-(3-fluoro-4-nitrophenyl)malonate, which can be used directly in the next step.

Step 2: Decarboxylation to Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

-

Combine the crude malonate ester (1 eq), sodium chloride (1.1 eq), and a small amount of water in dimethyl sulfoxide (DMSO).

-

Heat the mixture to 130-180°C under a nitrogen atmosphere for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure Ethyl 2-(3-fluoro-4-nitrophenyl)acetate.

Core Research Applications: A Synthetic Chemist's Perspective

The true value of this intermediate is realized in its application as a starting material for more complex molecules. The following sections explore its potential in key areas of chemical research.